

ATTO 465: A Comprehensive Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence quantum yields.^[1] Derived from acriflavine, **ATTO 465** is a moderately hydrophilic dye characterized by a large Stokes shift, making it a versatile tool in a wide range of molecular biology applications.^{[1][2]} This technical guide provides an in-depth overview of **ATTO 465**'s properties, detailed experimental protocols for its use, and a comparative analysis of its performance, empowering researchers to effectively integrate this fluorophore into their experimental workflows.

Core Properties of ATTO 465

A thorough understanding of the spectroscopic and physicochemical properties of a fluorophore is critical for experimental design and data interpretation. The key characteristics of **ATTO 465** are summarized below.

Spectroscopic Properties

ATTO 465 exhibits strong absorption in the blue-green region of the spectrum and emits in the green region, with a notable separation between its excitation and emission maxima.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[1] [2] [3]
Emission Maximum (λ_{em})	506 nm	[1] [2] [3]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[1] [2]
Fluorescence Quantum Yield (Φ)	0.75	[1]
Fluorescence Lifetime (τ)	5.0 ns	[1] [2]
Stokes Shift	~53 nm	[1]

Physicochemical Properties

Property	Description	Reference
Photostability	High thermal and photostability. A derivative, Atto 465-p, shows even greater photostability compared to the parent dye and other common nuclear stains like YoPro-1.	[1] [4]
Hydrophilicity	Moderately hydrophilic, which contributes to good water solubility.	[1]
Reactive Forms	Available in various reactive forms, including NHS ester (for labeling primary amines) and maleimide (for labeling thiols), allowing for conjugation to a wide range of biomolecules.	[1] [2]

Applications in Molecular Biology

ATTO 465's favorable spectroscopic properties and high photostability make it a valuable tool for a variety of molecular biology techniques.

Labeling of Biomolecules

ATTO 465 can be covalently attached to proteins, nucleic acids, and other molecules, enabling their fluorescent detection and analysis. The most common reactive forms are NHS esters and maleimides.

This protocol describes the labeling of primary amine groups in proteins.

- Protein Preparation:

- Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.
[\[1\]](#)
- Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.[\[1\]](#)

- Dye Preparation:

- Immediately before use, dissolve **ATTO 465** NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[\[1\]](#)

- Conjugation Reaction:

- Add a two-fold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.[\[1\]](#)
- Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[\[1\]](#)

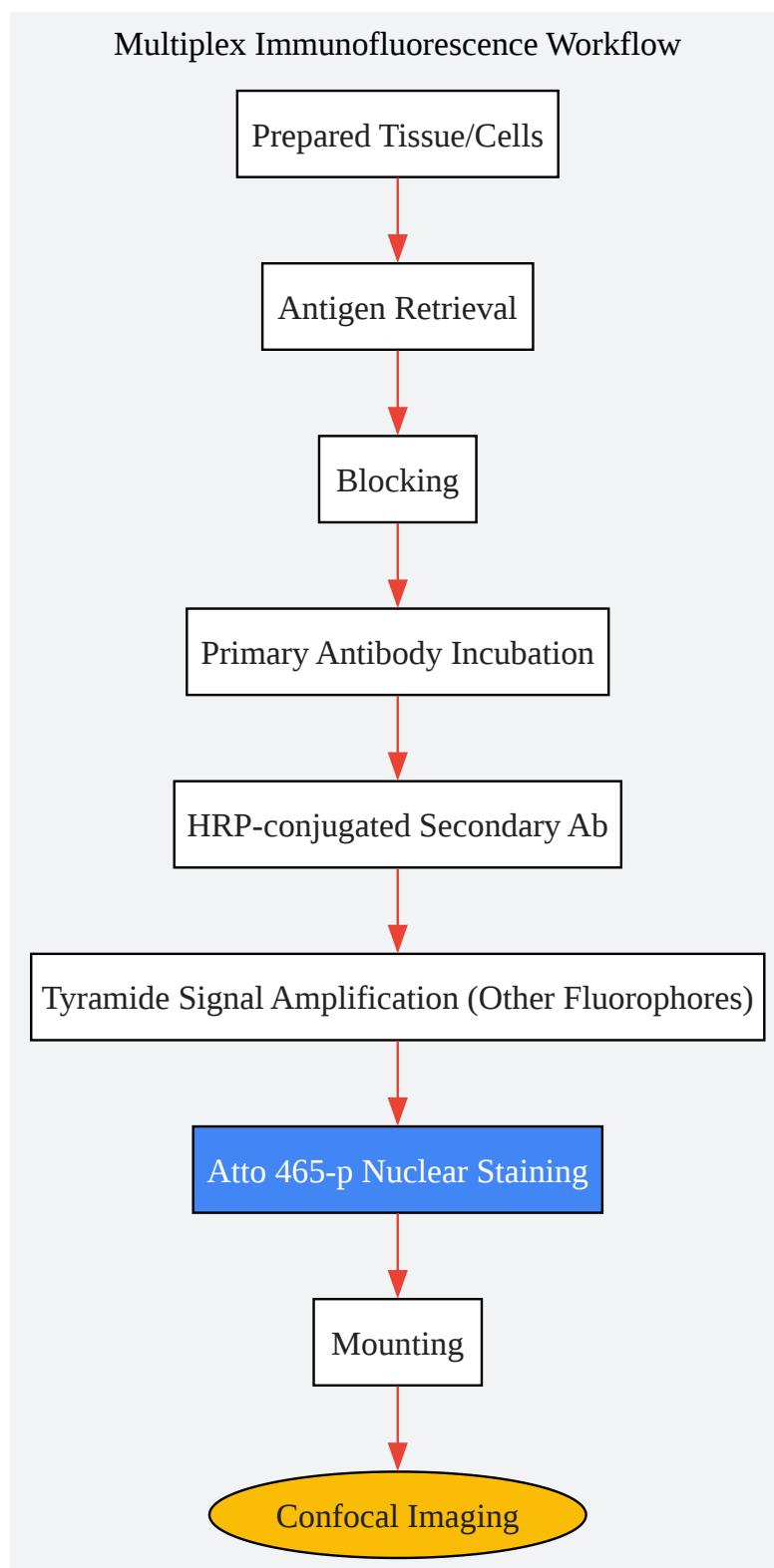
- Purification:

- Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[\[1\]](#)
- Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2) and elute the conjugate. The first colored band to elute is the labeled protein.

Protein Labeling Workflow

This protocol is for labeling amino-modified oligonucleotides.

- Oligonucleotide Preparation:
 - Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[1]
- Dye Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 465** NHS ester in anhydrous DMF.[1]
- Conjugation Reaction:
 - Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]
 - Incubate the reaction for 2 hours at room temperature with shaking.[1]
- Purification:
 - Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligos and excess dye.[4]

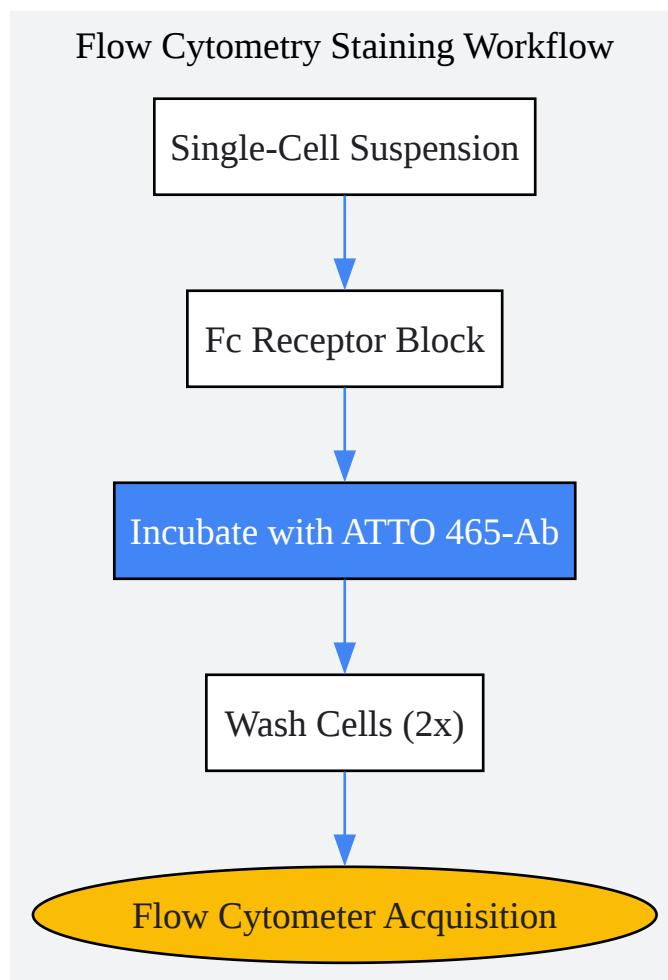

Multiplex Immunofluorescence (mIF)

A derivative of **ATTO 465**, termed **Atto 465**-pentafluoroaniline (**Atto 465-p**), has been developed as a highly photostable nuclear stain, making it particularly useful in multiplex immunofluorescence by freeing up the 405 nm channel for another target.[4]

This protocol details the use of **Atto 465-p** as a nuclear counterstain in a multiplex immunofluorescence workflow.

- Tissue/Cell Preparation:
 - Perform standard dewaxing and rehydration for formalin-fixed paraffin-embedded (FFPE) tissue sections.
 - For cultured cells, fix with 4% paraformaldehyde for 30 minutes at room temperature.[4]
- Antigen Retrieval and Blocking:

- Perform antigen retrieval as required for the primary antibodies in the panel.
- Block non-specific binding with an appropriate blocking buffer.
- Primary and Secondary Antibody Incubation:
 - Incubate with primary antibodies followed by HRP-conjugated secondary antibodies and tyramide signal amplification with other fluorophores according to a standard mIF protocol. [4]
- Nuclear Counterstaining:
 - After the final antibody and tyramide amplification steps, incubate the slides with 4 μ M **Atto 465-p** for 10 minutes at room temperature.[4]
- Mounting and Imaging:
 - Wash the slides and mount with a suitable mounting medium.
 - Image using a confocal microscope with appropriate laser lines and emission filters for all fluorophores in the panel. For **Atto 465-p**, excitation at 470 nm and emission collection between 480-503 nm is recommended to avoid spectral overlap with fluorophores in the 405 nm and 488 nm channels.[4]


[Click to download full resolution via product page](#)

mIF with **Atto 465-p**

Flow Cytometry

ATTO 465-conjugated antibodies can be used for the identification and quantification of cell populations by flow cytometry. Its excitation and emission spectra are well-suited for detection with common laser lines available on many cytometers.

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).
- Fc Receptor Blocking (Optional but Recommended):
 - Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding of the primary antibody.
- Staining:
 - Add the **ATTO 465**-conjugated primary antibody at the manufacturer's recommended concentration.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
- Data Acquisition:
 - Resuspend the cells in an appropriate volume of staining buffer for analysis on a flow cytometer.
 - Use a 445 nm or similar blue laser for excitation and a bandpass filter appropriate for the emission of **ATTO 465** (e.g., 510/80 nm).^[5]

[Click to download full resolution via product page](#)

Flow Cytometry Workflow

Advanced Applications

While detailed protocols are less commonly published, the properties of **ATTO 465** make it suitable for several advanced fluorescence-based techniques.

Förster Resonance Energy Transfer (FRET)

ATTO 465 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation. A table of Förster

radii for various ATTO dye pairs is available from the manufacturer, which can aid in the selection of a suitable FRET partner for **ATTO 465**.^[1]

Super-Resolution Microscopy

The photostability and brightness of ATTO dyes make them candidates for super-resolution imaging techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and GSDIM (Ground State Depletion followed by Individual Molecule return). These techniques rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state to achieve sub-diffraction-limit resolution. While specific protocols for **ATTO 465** in these applications are not widely available, the general principles of dSTORM/GSDIM can be adapted. This typically involves using a specific imaging buffer containing a reducing agent to promote the "off" state and a low-power activation laser to sparsely reactivate the fluorophores.

Performance and Comparison

ATTO 465 is often compared to other fluorescent dyes in its spectral class, such as Alexa Fluor 488 and Cy3. While direct, comprehensive comparative studies are limited, some general observations can be made. ATTO dyes, in general, are known for their enhanced photostability compared to traditional dyes like fluorescein and many cyanine dyes. The derivative **Atto 465-p** has demonstrated superior photostability over the parent **ATTO 465** and YoPro-1.^[4] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. With a high quantum yield of 0.75, **ATTO 465** is a bright fluorophore suitable for detecting low-abundance targets.^[1]

Conclusion

ATTO 465 is a robust and versatile fluorescent dye with a range of applications in modern molecular biology. Its high photostability, brightness, and large Stokes shift make it an excellent choice for labeling biomolecules for use in immunofluorescence, flow cytometry, and other fluorescence-based assays. The development of the even more photostable **Atto 465-p** derivative has further expanded its utility in demanding applications like multiplex immunofluorescence. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can confidently and effectively employ **ATTO 465** to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [ATTO 465: A Comprehensive Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556038#atto-465-applications-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com